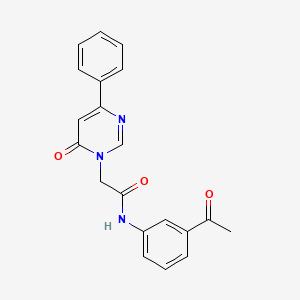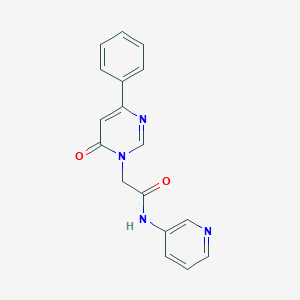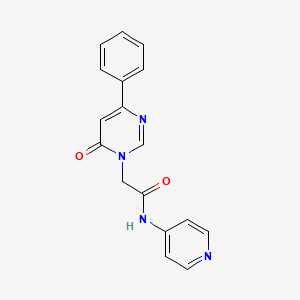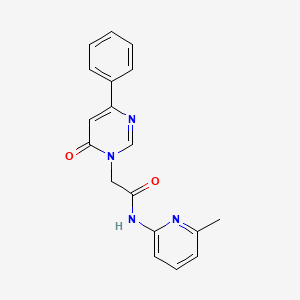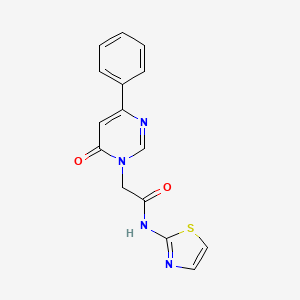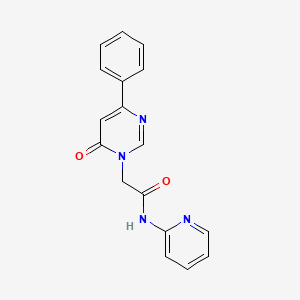
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid amide, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a five-membered ring structure, containing two nitrogen atoms and two oxygen atoms. It has been used in a number of scientific studies, particularly in the areas of drug synthesis and drug discovery.
Applications De Recherche Scientifique
2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been investigated for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
Mécanisme D'action
The mechanism of action of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide have not yet been fully elucidated. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide in laboratory experiments include its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
The main limitation of using this compound in laboratory experiments is the difficulty of synthesizing it. The synthesis of this compound is a complex process that requires a series of chemical reactions, and is often difficult to perform in the laboratory.
Orientations Futures
The potential applications of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide are numerous. In the future, this compound could be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) to treat inflammatory diseases. It could also be used as a drug delivery system, as it is capable of targeting specific cells and tissues. In addition, it could be used in the development of new drugs, as it has been shown to have potential as an inhibitor of other enzymes involved in the production of hormones and other biological molecules. Finally, it could also be used in the development of new materials, as its heterocyclic structure makes it an ideal candidate for the synthesis of polymers and other materials.
Méthodes De Synthèse
The synthesis of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide can be achieved through a series of chemical reactions. The first step involves the reaction of 4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid with acetic anhydride, in the presence of a base such as pyridine. This reaction produces 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidine-2-carboxylic acid amide. The final step involves the addition of the pyridine-2-yl group to the amide group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-15-8-4-5-9-18-15)11-21-12-19-14(10-17(21)23)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRGCVIYREKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)

